Potassium (4-isobutylphenyl)trifluoroborate
Overview
Description
Potassium (4-isobutylphenyl)trifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Potassium (4-isobutylphenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are the metal catalysts, which are typically copper, rhodium, nickel, or palladium . These metals play a crucial role in facilitating the cross-coupling reactions.
Mode of Action
The compound interacts with its metal targets by donating an electron to the metal catalyst, thereby forming a bond. This bond formation enables the cross-coupling reaction to occur, leading to the synthesis of new organic compounds .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of various organic molecules through cross-coupling reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . These reactions can lead to the synthesis of a wide variety of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties.
Biochemical Analysis
Biochemical Properties
Potassium (4-isobutylphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The nature of these interactions involves the formation of stable bonds with the target biomolecules, facilitating various biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient temperatures, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities . Understanding the dosage thresholds is crucial for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulating enzyme activity and influencing the production and utilization of key metabolites. These interactions are essential for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDRBMWAZHXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660118 | |
Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-66-4 | |
Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.